1,6-Dibromo-2-methoxy-3-nitronaphthalene

Organic Synthesis Cross-Coupling Chemoselectivity

1,6-Dibromo-2-methoxy-3-nitronaphthalene (CAS: 2092001-14-2) is a polyfunctionalized naphthalene derivative with the molecular formula C₁₁H₇Br₂NO₃ and a molecular weight of 360.99 g/mol. It features two bromine atoms at the 1- and 6-positions, a methoxy group at the 2-position, and a nitro group at the 3-position on the naphthalene ring, creating a unique ortho-relationship between the 2-methoxy and 3-nitro substituents.

Molecular Formula C11H7Br2NO3
Molecular Weight 360.989
CAS No. 2092001-14-2
Cat. No. B2761036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromo-2-methoxy-3-nitronaphthalene
CAS2092001-14-2
Molecular FormulaC11H7Br2NO3
Molecular Weight360.989
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-]
InChIInChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3
InChIKeyLXJTVDQLLYQPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromo-2-methoxy-3-nitronaphthalene (CAS: 2092001-14-2): A Multi-Functionalized Naphthalene Building Block for Synthesis and Procurement


1,6-Dibromo-2-methoxy-3-nitronaphthalene (CAS: 2092001-14-2) is a polyfunctionalized naphthalene derivative with the molecular formula C₁₁H₇Br₂NO₃ and a molecular weight of 360.99 g/mol . It features two bromine atoms at the 1- and 6-positions, a methoxy group at the 2-position, and a nitro group at the 3-position on the naphthalene ring, creating a unique ortho-relationship between the 2-methoxy and 3-nitro substituents . Commercially available in purities of 95% to 98%, this compound is supplied for research and further manufacturing use only . It serves as a versatile synthetic intermediate for constructing more complex molecular architectures through sequential cross-coupling and functional group transformations, with applications spanning organic synthesis, materials science, and medicinal chemistry research.

Why 1,6-Dibromo-2-methoxy-3-nitronaphthalene Cannot Be Replaced by Simpler Naphthalene Analogs


Generic substitution fails because this compound's specific substitution pattern—1,6-dibromo, 2-methoxy, and 3-nitro—cannot be replicated by any single in-class analog. 1,6-Dibromo-2-methoxynaphthalene (CAS: 66996-59-6) lacks the nitro group, eliminating the strong electron-withdrawing capability and the capacity for nitro reduction chemistry [1]. 2-Methoxy-3-nitronaphthalene (CAS: 91137-51-8) lacks both bromine atoms, precluding cross-coupling reactivity at the 1- and 6-positions entirely . 1,6-Dibromo-2-naphthyl 4-nitrobenzoate incorporates an ester-linked nitrobenzoate moiety, offering entirely different solubility and reactivity profiles compared to the directly ring-substituted nitro group on the naphthalene core . The ortho-arrangement of methoxy and nitro groups in the target compound creates unique electronic and steric interactions that influence regioselectivity in subsequent transformations—a feature absent in isomers with different substitution patterns .

Quantitative Differentiation of 1,6-Dibromo-2-methoxy-3-nitronaphthalene (2092001-14-2) Against Structural Analogs


Reactive Site Multiplicity: Three Orthogonal Handles Enable Sequential Diversification

1,6-Dibromo-2-methoxy-3-nitronaphthalene possesses three chemically distinct reactive handles (two C-Br bonds at positions 1 and 6, plus a reducible nitro group at position 3), enabling sequential orthogonal functionalization without protecting group manipulation. 1,6-Dibromo-2-methoxynaphthalene provides only the two C-Br bonds, lacking the nitro handle [1]; 2-Methoxy-3-nitronaphthalene provides only the nitro handle and the electron-rich methoxy-bearing ring for electrophilic substitution, lacking any C-Br bonds for cross-coupling ; 1,6-Dibromo-2-naphthyl 4-nitrobenzoate provides two C-Br bonds and a nitrobenzoate ester, but the nitro group is not directly attached to the naphthalene core, altering its electronic influence on ring reactivity .

Organic Synthesis Cross-Coupling Chemoselectivity

Lipophilicity Modulation: LogP Reduction of ~0.22 Units vs. Non-Nitro Dibromo Analog

The nitro group at position 3 reduces lipophilicity relative to the non-nitro analog. Target compound exhibits a calculated XLogP3 value of 4.2816 . The comparator 1,6-dibromo-2-methoxynaphthalene (lacking the nitro group) exhibits a calculated XLogP3 value of 4.5 [1]. This represents a LogP reduction of approximately 0.22 units, which correlates with increased aqueous solubility and reduced non-specific binding. 2-Methoxy-3-nitronaphthalene (lacking bromines) has substantially lower LogP (~2.5-3.0 range) and different solubility profile due to absence of lipophilic bromine atoms.

Physicochemical Properties ADME Optimization Medicinal Chemistry

Topological Polar Surface Area (TPSA) Enhancement: 52.37 Ų for Improved Hydrogen Bonding Capacity

The nitro group dramatically increases TPSA compared to non-nitro dibromo analogs. Target compound has TPSA = 52.37 Ų . 1,6-Dibromo-2-methoxynaphthalene (lacking nitro) has TPSA = 9.2 Ų [1]. This 5.7-fold increase in polar surface area directly enhances hydrogen bond acceptor capacity (H_Acceptors = 3 for target vs. 1 for comparator) and influences solubility, membrane permeability, and protein binding interactions.

Computational Chemistry Molecular Descriptors Druglikeness

Electronic Tuning via Ortho-Methoxy-Nitro Arrangement: Differential Activation of C-Br Sites

The ortho-relationship between the 2-methoxy (+M electron-donating) and 3-nitro (-M/-I electron-withdrawing) groups creates an asymmetric electronic environment around the naphthalene core that differentially activates the two C-Br bonds. In 1,6-dibromo-2-methoxynaphthalene, the absence of the nitro group results in relatively equivalent electronic activation of both C-Br bonds, limiting chemoselectivity in sequential couplings [1]. In 1,6-dibromo-2-naphthyl 4-nitrobenzoate, the nitro group is remote from the naphthalene ring, providing minimal electronic modulation of the C-Br bond reactivity .

Regioselective Cross-Coupling Electronic Effects Catalysis

Procurement-Relevant Application Scenarios for 1,6-Dibromo-2-methoxy-3-nitronaphthalene (2092001-14-2)


Sequential Cross-Coupling Scaffold for Unsymmetrical Biaryl Libraries

Researchers requiring unsymmetrical naphthalene-based biaryl libraries for medicinal chemistry or materials science should prioritize this compound. The two C-Br bonds at C1 and C6, combined with the electron-modulating nitro and methoxy groups, enable sequential Suzuki-Miyaura or Stille couplings with two different aryl/heteroaryl boronic acids or stannanes. The differential electronic activation of the two bromine sites (inferred from ortho-methoxy-nitro arrangement) provides a basis for catalyst-controlled chemoselectivity . Following cross-coupling, the nitro group can be reduced to an amine for subsequent diazonium chemistry or amide bond formation, yielding three generations of molecular complexity from a single starting material .

Moderate-Lipophilicity Intermediate for CNS-Oriented Screening Collections

Medicinal chemistry groups constructing compound libraries for central nervous system (CNS) targets should evaluate this compound as a core scaffold. With a calculated LogP of 4.2816 and TPSA of 52.37 Ų, it resides in a favorable physicochemical space that balances membrane permeability with aqueous solubility . In comparison, the non-nitro analog 1,6-dibromo-2-methoxynaphthalene (LogP = 4.5, TPSA = 9.2 Ų) is significantly more lipophilic and less polar, potentially limiting its utility in assays requiring some aqueous solubility or target engagement via polar interactions [1]. The nitro group also serves as a spectroscopic handle for monitoring compound integrity and metabolic fate in early-stage ADME studies.

Electron-Deficient Naphthalene Core for Organic Electronic Materials

Materials scientists developing n-type organic semiconductors or electron-transport materials should consider this building block. The nitro group introduces a strong electron-withdrawing character that lowers the LUMO energy of derived π-conjugated systems relative to non-nitrated analogs . This electronic tuning can enhance electron injection and transport properties in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The two bromine atoms at 1,6-positions provide convenient sites for extending π-conjugation via cross-coupling with aryl boronic acids or alkynes, enabling systematic structure-property relationship studies of naphthalene-centered molecular semiconductors .

High-Purity Reagent for Reproducible Synthetic Methodology Development

Academic and industrial methodology laboratories requiring batch-to-batch consistency should source this compound from suppliers offering defined purity specifications. Commercially available in 95% and 98% purity grades from multiple established vendors [1], this compound enables reproducible reaction optimization without the confounding variable of variable purity. The defined storage condition (sealed in dry, 2-8°C) ensures long-term stability for multi-year research programs . This reliability is critical when developing new cross-coupling methodologies or sequential transformation protocols where impurity profiles could alter catalytic efficiency or product distribution.

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